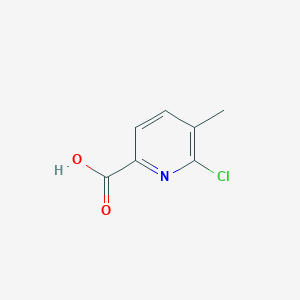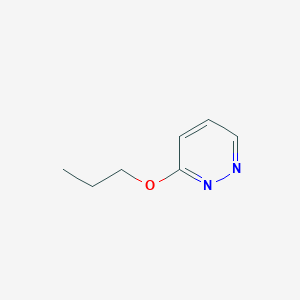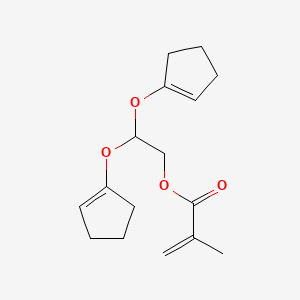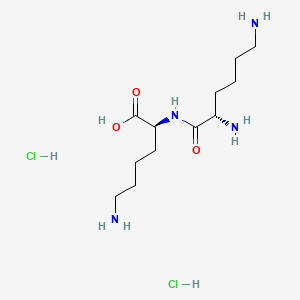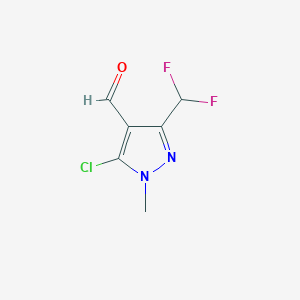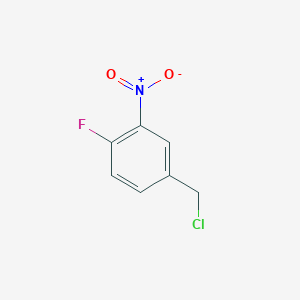
4-(氯甲基)-1-氟-2-硝基苯
描述
4-(Chloromethyl)-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a fluorine atom, and a nitro group
科学研究应用
4-(Chloromethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: It is used in the preparation of functionalized polymers and advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Research: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new diagnostic tools.
Medicinal Chemistry: It is explored for its potential in drug discovery, particularly in the design of molecules with specific biological activities.
作用机制
Target of Action
Similar compounds have been reported to target specific proteins or enzymes in organisms
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes caused by 4-(Chloromethyl)-1-fluoro-2-nitrobenzene require further investigation.
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell, where the product of one enzyme acts as the substrate for the next . The specific pathways and their downstream effects influenced by 4-(Chloromethyl)-1-fluoro-2-nitrobenzene need to be studied further.
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound The ADME properties of 4-(Chloromethyl)-1-fluoro-2-nitrobenzene and their impact on bioavailability are not well-documented
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(Chloromethyl)-1-fluoro-2-nitrobenzene is not well-documented. Environmental factors can significantly impact a compound’s action. For instance, a study on a similar compound showed that the chloromethylation of some aromatic compounds was catalyzed by zinc iodide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-fluoro-2-nitrobenzene typically involves the chloromethylation of 1-fluoro-2-nitrobenzene. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods
On an industrial scale, the production of 4-(Chloromethyl)-1-fluoro-2-nitrobenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-(Chloromethyl)-1-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2).
Oxidation: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Major Products
Nucleophilic substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of 4-(aminomethyl)-1-fluoro-2-nitrobenzene.
Oxidation: Formation of 4-(carboxymethyl)-1-fluoro-2-nitrobenzene.
相似化合物的比较
Similar Compounds
4-(Bromomethyl)-1-fluoro-2-nitrobenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-1-chloro-2-nitrobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(Chloromethyl)-1-fluoro-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(Chloromethyl)-1-fluoro-2-nitrobenzene is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination of substituents imparts distinct electronic properties, making it a valuable intermediate in the synthesis of compounds with specific reactivity and functionality.
属性
IUPAC Name |
4-(chloromethyl)-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEANBUCPNMDYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595008 | |
| Record name | 4-(Chloromethyl)-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20274-70-8 | |
| Record name | 4-(Chloromethyl)-1-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20274-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




